molecular formula C20H43N B086533 icosan-1-amine CAS No. 10525-37-8

icosan-1-amine

Cat. No.: B086533
CAS No.: 10525-37-8
M. Wt: 297.6 g/mol
InChI Key: BUHXFUSLEBPCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Icosan-1-amine, also known as 1-Eicosanamine, is a high carbon chain alkylamine compound

Mode of Action

The specific mode of action of this compound is not well-documented. Alkylamines, in general, can interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

The synthesis of eicosanoid-related compounds often involves complex biochemical pathways, including the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 enzymatic pathways. These pathways are responsible for the generation of a wide range of eicosanoids from arachidonic acid, highlighting the complexity of synthesizing specific eicosanoid compounds such as 1-Eicosanamine.

Pharmacokinetics

It’s known that the compound is a weak base and its solubility, absorption, and distribution can be influenced by the ph of the environment .

Result of Action

It’s known that the compound has good surface activity and lubrication performance due to its long carbon chain structure . It can also be used as an antistatic agent for textiles and paper to improve antistatic performance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and hence its bioavailability can be affected by the pH of the environment . Furthermore, the compound should be stored at 2-8°C, away from moisture, to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

icosan-1-amine can be synthesized through the reduction of eicosanoic acid derivatives. One common method involves the reduction of eicosanoic acid nitrile using lithium aluminum hydride (LiAlH4) in an ether solution, followed by hydrolysis with dilute acid . Another approach is the catalytic hydrogenation of eicosanoic acid amide using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale reduction of eicosanoic acid derivatives using efficient catalytic systems. The process may include steps such as esterification of eicosanoic acid, followed by catalytic hydrogenation to yield the desired amine .

Chemical Reactions Analysis

Types of Reactions

icosan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1-Octadecanamine (Stearylamine): Similar long-chain primary amine with an 18-carbon backbone.

    1-Hexadecanamine (Palmitylamine): Another long-chain primary amine with a 16-carbon backbone.

    1-Dodecanamine (Laurylamine): A shorter-chain primary amine with a 12-carbon backbone.

Uniqueness

icosan-1-amine is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its higher molecular weight and longer hydrophobic tail make it particularly useful in applications requiring enhanced hydrophobicity and stability.

Properties

IUPAC Name

icosan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHXFUSLEBPCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065108
Record name 1-Eicosanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10525-37-8
Record name Eicosylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10525-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Eicosanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010525378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Eicosanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Eicosanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9065108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-EICOSANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/594M3CY45Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
icosan-1-amine
Reactant of Route 2
Reactant of Route 2
icosan-1-amine
Reactant of Route 3
icosan-1-amine
Reactant of Route 4
icosan-1-amine
Reactant of Route 5
icosan-1-amine
Reactant of Route 6
icosan-1-amine
Customer
Q & A

Q1: Can 1-eicosanamine be used to modify fabrics for specific applications?

A1: Yes, research suggests 1-eicosanamine can be used as a grafting agent to modify fabric properties. A study explored the use of 1-eicosanamine with tannic acid to create a grafting layer on cotton fabrics. [] This modification aimed to enhance the fabric's ability to separate oil from water, demonstrating potential for environmental applications.

Q2: Are there any known interactions between 1-eicosanamine and metal complexes?

A2: While the provided research doesn't directly involve interactions between 1-eicosanamine and metal complexes, the first paper describes a cobalt(III) complex containing a diethyldithiocarbamate anion that exhibits strong hydrogen bonding with amine groups. [] Although the amine in this case is part of a larger molecule, it suggests potential for interactions between the amine group of 1-eicosanamine and similar metal complexes. Further research is needed to explore the specific interactions and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.